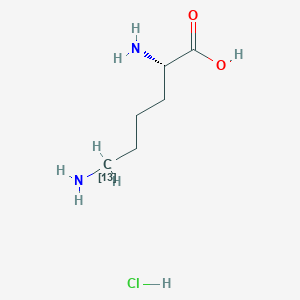

L-Lysine-6-13C hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

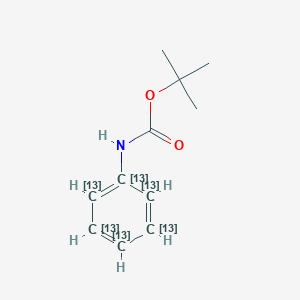

L-Lysine-6-13C hydrochloride is a stable isotope-labeled compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The stable isotope labeling of L-lysine-6-13C hydrochloride enables researchers to trace the metabolic fate of lysine in biological systems and study the biochemical and physiological effects of lysine in vivo and in vitro.

Mecanismo De Acción

The mechanism of action of L-Lysine-6-13C hydrochloride is based on the stable isotope labeling of lysine. The labeled lysine is incorporated into proteins and other biomolecules in the same way as natural lysine. However, the presence of stable carbon-13 isotope enables researchers to distinguish the labeled lysine from natural lysine and track its metabolic fate in the body.

Efectos Bioquímicos Y Fisiológicos

Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The stable isotope labeling of lysine enables researchers to study the biochemical and physiological effects of lysine in vivo and in vitro. The labeled lysine can be used to study protein turnover, metabolic flux, and amino acid transport in different biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The stable isotope labeling of lysine has several advantages for lab experiments. It enables researchers to track the metabolic fate of lysine in vivo and in vitro, study protein turnover and metabolic flux, and determine the contribution of lysine to various physiological processes. However, the stable isotope labeling of lysine can be expensive and time-consuming. Moreover, the labeled lysine may not be incorporated into all proteins and biomolecules uniformly, leading to potential artifacts and errors in the data.

Direcciones Futuras

There are several future directions for the use of L-Lysine-6-13C hydrochloride in scientific research. One direction is to study the role of lysine in different metabolic pathways and physiological processes, such as energy metabolism, immune function, and neurotransmitter synthesis. Another direction is to use stable isotope labeling to study the metabolism and turnover of other amino acids and biomolecules in vivo and in vitro. Furthermore, the development of new stable isotope labeling techniques and technologies may enable researchers to study the metabolic fate of lysine and other biomolecules with greater accuracy and precision.

Métodos De Síntesis

L-Lysine-6-13C hydrochloride is synthesized by introducing stable carbon-13 isotope to the sixth position of the lysine molecule. The synthesis process involves the reaction of lysine with 13C-labeled acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

L-Lysine-6-13C hydrochloride is widely used in scientific research to study the metabolic fate of lysine in various biological systems. It is particularly useful in studying protein turnover, metabolic flux, and amino acid transport in vivo and in vitro. The stable isotope labeling of lysine enables researchers to trace the fate of lysine in the body and determine its contribution to protein synthesis, energy metabolism, and other physiological processes.

Propiedades

Número CAS |

129243-92-1 |

|---|---|

Nombre del producto |

L-Lysine-6-13C hydrochloride |

Fórmula molecular |

C6H15ClN2O2 |

Peso molecular |

183.64 g/mol |

Nombre IUPAC |

(2S)-2,6-diamino(613C)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4+1; |

Clave InChI |

BVHLGVCQOALMSV-BGOJRGFQSA-N |

SMILES isomérico |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl |

SMILES |

C(CCN)CC(C(=O)O)N.Cl |

SMILES canónico |

C(CCN)CC(C(=O)O)N.Cl |

Sinónimos |

L-Lysine-6-13C hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)